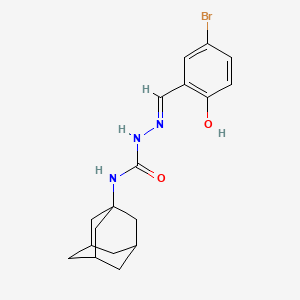![molecular formula C16H18N2O2S B6116120 N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B6116120.png)
N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide, commonly known as MET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of MET is not fully understood, but it is believed to involve the inhibition of the mitochondrial respiratory chain complex I, resulting in the reduction of ATP production and the induction of oxidative stress. This leads to the activation of various signaling pathways that ultimately result in the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
MET has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of ATP production, and induction of oxidative stress. Additionally, MET has been found to modulate various signaling pathways involved in cell survival, proliferation, and apoptosis.
実験室実験の利点と制限
MET has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its solubility in water is limited, which can make it challenging to work with in certain experimental settings.
将来の方向性
The potential therapeutic applications of MET are vast, and several areas of future research are worth exploring. These include investigating the use of MET in combination with other drugs or therapies, exploring the use of MET in different disease models, and identifying the molecular targets of MET to gain a better understanding of its mechanism of action. Additionally, further research is needed to optimize the synthesis method of MET to improve its solubility and bioavailability.
Conclusion
In conclusion, MET is a synthetic compound that has shown significant potential for therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the mitochondrial respiratory chain complex I, resulting in the reduction of ATP production and the induction of oxidative stress. MET has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Future research should focus on exploring the use of MET in different disease models, identifying its molecular targets, and optimizing its synthesis method.
合成法
MET can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-2-aminoethylamine. The final step involves the reaction of the resulting intermediate with phenethylamine, resulting in the formation of MET.
科学的研究の応用
MET has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, MET has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. MET has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, MET has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
特性
IUPAC Name |
N-[1-oxo-1-(1-phenylethylamino)propan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(13-7-4-3-5-8-13)17-15(19)12(2)18-16(20)14-9-6-10-21-14/h3-12H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXRVNDJTKDZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(isobutylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6116043.png)
![3-[2-(aminocarbonyl)carbonohydrazonoyl]-2-hydroxybenzoic acid](/img/structure/B6116056.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6116069.png)
![N~1~-ethyl-N~1~-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~2~-methyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B6116075.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6116077.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6116079.png)
![1-pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-ylethanone oxime](/img/structure/B6116083.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(2-thienylmethyl)ethanamine](/img/structure/B6116096.png)

![ethyl 4-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6116107.png)
![3-(2-chlorophenyl)-4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6116108.png)
![N~2~,N~2~-diethyl-N~1~-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}glycinamide](/img/structure/B6116115.png)

![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6116136.png)